molecular formula C13H17NO2 B13261844 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester

2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester

Cat. No.: B13261844
M. Wt: 219.28 g/mol
InChI Key: PWIAGLNSTFLOOB-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester is a chemical compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester typically involves the reaction of 1,3-Dihydro-isoindole-1,2-dicarboxylic acid 2-tert-butyl ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated isoindoles.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
  • 4-(Aminomethyl)benzoic acid
  • 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Comparison: 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of functionalization. Its tert-butyl ester group provides steric protection, making it less prone to hydrolysis and other degradation reactions .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10-7-5-4-6-9(10)8-14-11/h4-7,11,14H,8H2,1-3H3

InChI Key

PWIAGLNSTFLOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2=CC=CC=C2CN1

Origin of Product

United States

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